Cas no 1706455-82-4 (3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione)

3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione is a heterocyclic compound featuring both azetidine and oxazolidine-2,4-dione moieties, offering unique reactivity and structural versatility. Its fused ring system provides a rigid scaffold, making it valuable in medicinal chemistry for the design of biologically active molecules. The azetidine group enhances solubility and metabolic stability, while the oxazolidine-2,4-dione moiety contributes to its potential as a precursor for pharmacophores or chiral auxiliaries. This compound is particularly useful in synthetic applications requiring selective functionalization or as an intermediate in the development of enzyme inhibitors. Its well-defined stereochemistry and modular structure make it a promising candidate for targeted drug discovery efforts.
3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione structure
1706455-82-4 structure
商品名:3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione
CAS番号:1706455-82-4
MF:C7H10N2O3
メガワット:170.165901660919
MDL:MFCD29034539
CID:5210585
PubChem ID:86262231

3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione 化学的及び物理的性質

名前と識別子

    • 2,4-Oxazolidinedione, 3-(3-azetidinylmethyl)-
    • 3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione
    • MDL: MFCD29034539
    • インチ: 1S/C7H10N2O3/c10-6-4-12-7(11)9(6)3-5-1-8-2-5/h5,8H,1-4H2
    • InChIKey: NFMFDSJGMLXYRM-UHFFFAOYSA-N
    • ほほえんだ: O1CC(=O)N(CC2CNC2)C1=O

3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-234383-5.0g
3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione
1706455-82-4 95%
5.0g
$3273.0 2024-06-19
Enamine
EN300-234383-0.05g
3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione
1706455-82-4 95%
0.05g
$948.0 2024-06-19
Enamine
EN300-234383-10.0g
3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione
1706455-82-4 95%
10.0g
$4852.0 2024-06-19
Enamine
EN300-234383-0.5g
3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione
1706455-82-4 95%
0.5g
$1084.0 2024-06-19
Enamine
EN300-234383-5g
3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione
1706455-82-4
5g
$3273.0 2023-09-15
Ambeed
A1074953-1g
3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione
1706455-82-4 95%
1g
$512.0 2024-04-23
Enamine
EN300-234383-2.5g
3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione
1706455-82-4 95%
2.5g
$2211.0 2024-06-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN2686-1G
3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione
1706455-82-4 95%
1g
¥ 3,049.00 2023-04-14
Enamine
EN300-234383-10g
3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione
1706455-82-4
10g
$4852.0 2023-09-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN2686-5G
3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione
1706455-82-4 95%
5g
¥ 9,147.00 2023-04-14

3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione 関連文献

3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dioneに関する追加情報

Comprehensive Overview of 3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione (CAS No. 1706455-82-4): Structure, Applications, and Research Insights

3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione (CAS No. 1706455-82-4) is a heterocyclic compound featuring a unique molecular scaffold combining azetidine and oxazolidinedione moieties. This structure has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile building block for drug discovery. The compound's azetidine ring contributes to conformational rigidity, while the oxazolidine-2,4-dione group offers reactive sites for further derivatization, making it valuable for designing bioactive molecules.

Recent studies highlight the growing interest in small-molecule modulators targeting enzymatic pathways, where 3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione serves as a key intermediate. Researchers are exploring its utility in developing kinase inhibitors and GPCR-targeted therapeutics, aligning with trends in personalized medicine. Its CAS No. 1706455-82-4 is frequently cited in patent literature, particularly in applications related to metabolic disorder treatments and anti-inflammatory agents.

The compound's synthetic accessibility via multicomponent reactions has been optimized in recent years, addressing demands for green chemistry and atom-economical processes. Analytical characterization techniques such as HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for preclinical studies. Stability studies under various pH conditions suggest its compatibility with oral formulation development, a hot topic in drug delivery optimization.

In agrochemical applications, derivatives of 3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione demonstrate promising plant growth regulation properties. This aligns with global interests in sustainable agriculture, where researchers seek eco-friendly alternatives to traditional pesticides. The compound's mode of action involves modulation of plant hormone pathways, making it relevant to crop yield enhancement strategies.

From a commercial perspective, suppliers list CAS 1706455-82-4 as a research-grade chemical with strict quality control protocols. The compound's pricing reflects its niche application status, typically ranging between $50–$200 per gram depending on purity and batch size. Storage recommendations emphasize protection from moisture at -20°C to maintain stability, a critical consideration for long-term research projects.

Emerging computational studies utilize molecular docking simulations to predict the binding affinity of 3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione derivatives with biological targets. This AI-assisted drug design approach reduces experimental screening costs, resonating with current industry priorities. The compound's Lipinski rule compliance (molecular weight <500 Da, logP <5) further enhances its drug candidate potential.

Safety evaluations indicate that proper handling with PPE equipment is sufficient for laboratory use, though comprehensive toxicity profiling remains ongoing. The scientific community continues to investigate its structure-activity relationships through systematic SAR studies, particularly focusing on modifications at the azetidine nitrogen and oxazolidinedione carbonyl positions.

As the pharmaceutical industry shifts toward fragment-based drug discovery, 1706455-82-4 represents a valuable chemical fragment for library development. Its balanced hydrophilicity/lipophilicity profile makes it suitable for CNS drug design, addressing the challenging blood-brain barrier penetration requirements. Recent publications correlate its hydrogen bond acceptor capacity with improved target engagement kinetics.

The compound's patent landscape shows increasing activity since 2020, with major filings covering crystal polymorphs and pharmaceutical salts. This intellectual property trend reflects its commercial potential in next-generation therapeutics. Analytical method development for impurity profiling has advanced significantly, supporting regulatory submissions for derivative compounds.

Looking ahead, 3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione is positioned as a strategic intermediate in medicinal chemistry campaigns. Its dual functionality enables diverse synthetic transformations, from amide couplings to ring-opening reactions. Researchers anticipate expanded applications in proteolysis-targeting chimeras (PROTACs) and covalent inhibitor design, areas experiencing rapid growth in drug development pipelines.

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Amadis Chemical Company Limited
(CAS:1706455-82-4)3-[(azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione
A1071061
清らかである:99%
はかる:1g
価格 ($):461.0